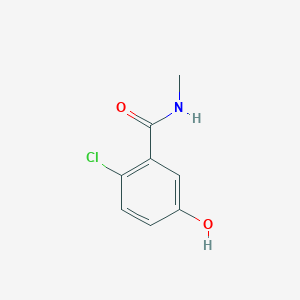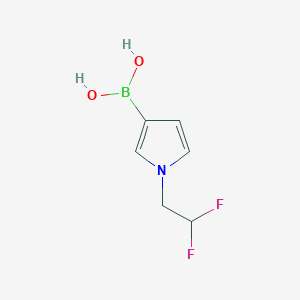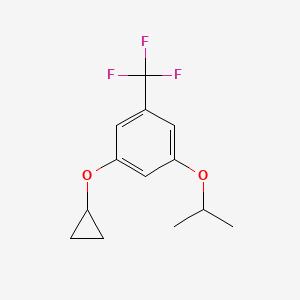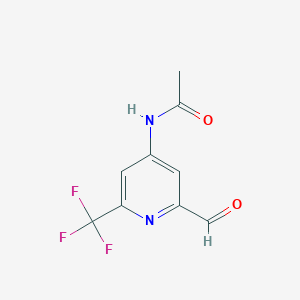
N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide is a chemical compound characterized by the presence of a formyl group, a trifluoromethyl group, and an acetamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide typically involves the reaction of 2-formyl-6-(trifluoromethyl)pyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(2-Carboxy-6-(trifluoromethyl)pyridin-4-yl)acetamide.
Reduction: N-(2-Hydroxymethyl-6-(trifluoromethyl)pyridin-4-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide has several applications in scientific research:
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide is unique due to the specific positioning of the formyl and trifluoromethyl groups on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H7F3N2O2 |
|---|---|
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
N-[2-formyl-6-(trifluoromethyl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C9H7F3N2O2/c1-5(16)13-6-2-7(4-15)14-8(3-6)9(10,11)12/h2-4H,1H3,(H,13,14,16) |
Clé InChI |
GSIKHHGSVNCDBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=NC(=C1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




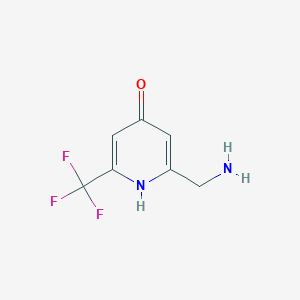
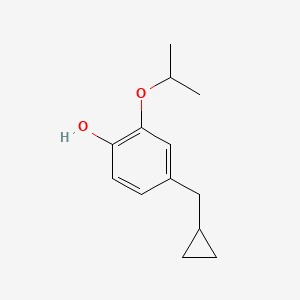
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
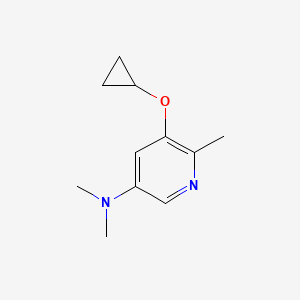
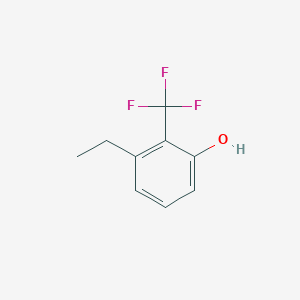
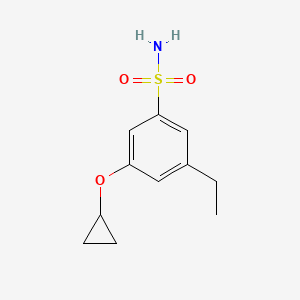
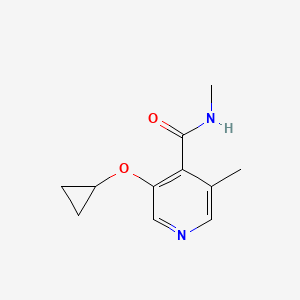
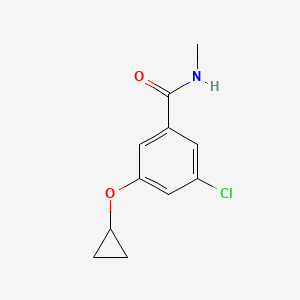
![[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841310.png)
